Synthetic Route Scalability: Transamination Route Eliminates Unstable Enamine Intermediate That Crippled Original Asymmetric Hydrogenation
In Eli Lilly's scale-up of the IL-17A inhibitor LY3509754, the original asymmetric hydrogenation route for (S)-3,3,3-trifluoropropane-1,2-diamine was abandoned due to an unstable enamine intermediate that 'significantly limited the scalability' [1]. A transamination process using ω-transaminase was developed that eliminated this problematic intermediate, enabling kilogram-scale production. This route specificity means the compound's utility is tied to the validated transamination-enabled pathway—non-fluorinated analogs were not considered viable substitutes, and alternative fluorinated diamines would require complete process revalidation [1].
| Evidence Dimension | Process scalability (route comparison) |
|---|---|
| Target Compound Data | Transamination route enabled successful scale-up to 157 kg of pyridazinyl imidazolidinone intermediate |
| Comparator Or Baseline | Original asymmetric hydrogenation route (failed scalability due to unstable enamine intermediate) |
| Quantified Difference | Original route abandoned; transamination route successful at 157 kg scale |
| Conditions | ω-Transaminase biocatalysis process development for (S)-3,3,3-trifluoropropane-1,2-diamine synthesis |
Why This Matters
This directly validates the compound's procurement value: it is a process-validated intermediate in an active pharmaceutical development program, and substitution with non-identical amines would require redevelopment of the entire synthetic route.
- [1] Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies. Organic Process Research & Development, 2025, 29(4), 1234-1248. View Source
